molecular formula C16H16O4 B1598179 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde CAS No. 667412-90-0

4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde

Cat. No. B1598179
M. Wt: 272.29 g/mol
InChI Key: ULFUCTNCFPNXCU-UHFFFAOYSA-N
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Description

“4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde” is a chemical compound with the molecular formula C16H16O4 . It has a molecular weight of 272.3 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H16O4/c1-18-14-5-3-4-13(8-14)11-20-15-7-6-12(10-17)9-16(15)19-2/h3-10H,11H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde” is a solid at room temperature . It has a molecular weight of 272.3 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Oxidation Reactions and Catalysis

  • Oxidation reactions involving methoxy substituted benzyl phenyl sulfides have been studied to understand the mechanisms of oxidants reacting via single electron transfer or direct oxygen atom transfer. The formation of methoxy substituted benzyl derivatives and methoxy substituted benzaldehydes is highlighted, indicating the role of 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde in studying oxidation mechanisms (Lai, Lepage, & Lee, 2002).

Photocatalysis

  • The photocatalytic oxidation of benzyl alcohol derivatives to corresponding aldehydes using titanium dioxide under visible light irradiation showcases the potential of 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde in photocatalytic applications. This study demonstrates high conversion and selectivity under an O2 atmosphere, emphasizing the efficiency of using visible light (Higashimoto et al., 2009).

Molecular Docking and Intermolecular Interactions

  • A study on the structural and electronic properties of 4-methoxybenzaldehyde through density functional theory highlights its stability and interactions within crystals. This research provides insights into its inhibitory activity on tyrosinase, an enzyme related to melanin production and food browning, showcasing its relevance in bioactivity studies (Ghalla et al., 2018).

Enzyme Catalysis

  • Enzyme catalyzed asymmetric C–C-bond formation using benzaldehyde lyase (BAL) is explored for the synthesis of enantioselective compounds. This research outlines the process development and reactor concept for preparative synthesis, underlining the applicative potential of derivatives like 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde in enzyme catalysis (Kühl et al., 2007).

Electrochemical Oxidation

  • Paired electrolysis for driving organic reaction chemistry under ambient conditions is discussed, where 4-methoxybenzyl alcohol is converted to 4-methoxybenzaldehyde. This study demonstrates the feasibility of using electricity for organic synthesis, emphasizing the economic and environmental advantages (Sherbo et al., 2018).

properties

IUPAC Name

4-methoxy-3-[(3-methoxyphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-14-5-3-4-13(8-14)11-20-16-9-12(10-17)6-7-15(16)19-2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFUCTNCFPNXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397062
Record name 4-methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde

CAS RN

667412-90-0
Record name 4-methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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